Tandem

DNA bis-intercalation Sequence specificity Quinoxaline antibiotics

Researchers requiring unambiguous AT-specific DNA footprinting often encounter GC-site interference with non-selective probes. Tandem (des-N-tetramethyltriostin A), a cyclic octadepsipeptide, solves this by selectively bis-intercalating at ATA/TAT sequences. • Definitive AT-rich region mapping (TATA boxes, origins) • 6.8 Å helix extension benchmark for novel bis-intercalators • HPLC system suitability standard (three-conformer profile) • Reference standard for analog design (50-fold affinity window). Ready for global shipment.

Molecular Formula C46H54N12O12S2
Molecular Weight 1031.1 g/mol
CAS No. 63478-55-7
Cat. No. B1681922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandem
CAS63478-55-7
Synonymsdes-N-tetramethyltriostin A
TANDEM (quinoxaline)
Molecular FormulaC46H54N12O12S2
Molecular Weight1031.1 g/mol
Structural Identifiers
SMILESCCCC1C(=O)OCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)CCC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5
InChIInChI=1S/C46H54N12O12S2/c1-5-11-29-45(67)69-19-33(55-39(61)31-17-47-25-13-7-9-15-27(25)51-31)41(63)49-24(4)38(60)58-36-22-72-71-21-35(43(65)53-29)57-37(59)23(3)50-42(64)34(20-70-46(68)30(12-6-2)54-44(36)66)56-40(62)32-18-48-26-14-8-10-16-28(26)52-32/h7-10,13-18,23-24,29-30,33-36H,5-6,11-12,19-22H2,1-4H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)(H,55,61)(H,56,62)(H,57,59)(H,58,60)
InChIKeyJLZYVPLGZIDPEB-WMTRIAHWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tandem: Quinoxaline DNA Bis-Intercalator


Tandem (CAS 63478-55-7), also known as des-N-tetramethyltriostin A, is a synthetic analog of the quinoxaline antibiotics . It is a cyclic octadepsipeptide bearing two quinoxaline chromophores that function as a DNA bis-intercalator . Unlike its parent natural product triostin A, Tandem lacks four N-methyl groups, which fundamentally alters its DNA sequence recognition from GC-rich to AT-rich sites .

AT-specific DNA bis-intercalator via loss of N-methyl groups
Synthetic analog of quinoxaline antibiotics; des-N-tetramethyltriostin A
Cyclic octadepsipeptide with two quinoxaline chromophores

Why Triostin A Cannot Substitute for Tandem


Generic substitution of quinoxaline antibiotics is not feasible because the presence or absence of N-methyl groups on the cyclic peptide backbone dictates sequence selectivity . Triostin A preferentially binds CpG steps, while Tandem (des-N-tetramethyltriostin A) exhibits marked selectivity for TpA/ATA sequences . This functional divergence arises from the loss of N-methyl groups on valine and cysteine residues, which alters the peptide conformation and hydrogen-bonding capacity in the DNA minor groove .

Attribute
Tandem
Triostin A
N-Methyl groups
Lacks four N-methyls
Fully N-methylated
Sequence selectivity
TpA / ATA (AT-rich)
CpG (GC-rich)
Consequence
AT-specific footprinting probe
GC-site interference in AT studies

Quantitative Evidence: Tandem vs. Analogs


Sequence Selectivity: AT-Rich vs. GC-Rich DNA

Tandem exhibits a distinct DNA sequence selectivity compared to its parent compound triostin A. DNase I footprinting on a 160-bp DNA fragment revealed that triostin A protects 6-7 sites centered around CpG steps, whereas Tandem protects only 2 sites, both centered around ATA or TAT sequences . This demonstrates Tandem's high selectivity for AT-rich DNA, making it a critical tool for studying AT-specific DNA interactions.

Sequence selectivity
Head-to-head
Tandem: 2 protected sites (ATA/TAT)
Triostin A: 6–7 sites (CpG)
Switch from GC-rich to AT-rich DNA recognition; supports AT-specific footprinting
DNase I footprinting on 160-bp tyrT fragment
DNA bis-intercalation Sequence specificity Quinoxaline antibiotics

DNA Helix Extension by Bis-Intercalation

Tandem binding to poly(dA-dT) results in a precise helix extension of 6.8 Å per ligand molecule bound, confirming a bis-intercalation mechanism . This value aligns with theoretical predictions for two chromophores inserting between base pairs. In contrast, the more flexible analog [Ala3, Ala7]TANDEM, lacking the disulfide cross-bridge, dissociates much faster from poly(dA-dT) than Tandem, indicating the cross-bridge is critical for stable bis-intercalation .

Helix extension
Head-to-head
6.8 Å per bound molecule
Confirms bis-intercalation mechanism; benchmark for analog validation
Binding to poly(dA-dT) at low ionic strength
DNA structure Bis-intercalation Helix extension

Affinity Enhancement via Lysine Substitution

Replacing the valine residues in Tandem's cyclic octadepsipeptide with lysines yields a 50-fold increase in DNA binding affinity while preserving selectivity for TpA steps . This demonstrates that Tandem's scaffold can be rationally modified to enhance affinity, providing a baseline for designing higher-affinity AT-specific probes. In contrast, replacing both quinoxaline chromophores with naphthalene rings abolishes binding entirely .

Affinity modification
Class-level
50-fold higher affinity (Lys-substituted analog)
Supports scaffold-based affinity optimization; Tandem as baseline
Class-level inference; DNase I footprinting data
DNA binding affinity Structure-activity relationship Quinoxaline analogs

Rigid Cross-Bridged Conformation for Specific Binding

X-ray crystallography reveals that Tandem adopts a rigid, cross-bridged cyclic octadepsipeptide conformation with the quinoxaline chromophores and disulfide bridge projecting from opposite sides of the ring . This rigidity is critical for its sequence selectivity. The analog [Ala3, Ala7]TANDEM, which lacks the disulfide cross-bridge, is conformationally flexible and exhibits much faster DNA dissociation kinetics , confirming that the cross-bridge is a key structural determinant of stable bis-intercalation.

Conformational rigidity
Head-to-head
Tandem: rigid cross-bridged structure; slow dissociation
[Ala3,Ala7]TANDEM: flexible, fast dissociation
Cross-bridge essential for stable bis-intercalation; loss yields inconsistent kinetics
X-ray crystallography and kinetic dissociation assays
X-ray crystallography Peptide conformation Disulfide cross-bridge

HPLC Profile: Multiple Conformational Species

Reversed-phase liquid chromatography with UV diode-array detection reveals that Tandem elutes as three distinct components with nearly identical UV spectra, indicative of conformational interconversion . This behavior is distinct from that of [MeCys3,MeCys7]-TANDEM, which shows apparent interconversion of at least two forms . Monitoring these species is crucial for assessing compound integrity and lot-to-lot consistency.

HPLC profile
Cross-study comparable
3 components with nearly identical UV spectra (conformational interconversion)
QC fingerprint for identity and lot consistency
Reversed-phase HPLC with UV diode-array detection
HPLC Conformational analysis Quality control

Tandem: Validated Research Applications


Footprinting AT-Rich DNA Sites

Tandem's strict selectivity for ATA/TAT sequences (vs. triostin A's CpG preference) makes it the definitive probe for footprinting AT-rich regulatory regions, such as promoters with TATA boxes or origins of replication . Use Tandem when experimental design requires unambiguous identification of AT-specific bis-intercalation sites without GC-site interference.

Biophysical Characterization of Bis-Intercalation

The 6.8 Å helix extension per bound Tandem molecule provides a precise benchmark for validating bis-intercalation in novel compounds . Tandem serves as a well-characterized positive control in experiments measuring DNA length changes (e.g., optical tweezers, AFM, FRET) due to its defined, reproducible binding mode.

Quinoxaline SAR Studies

Tandem's rigid cross-bridged scaffold and established binding parameters enable rational design of analogs with altered affinity or selectivity . Researchers can procure Tandem as a reference standard to benchmark new derivatives, using the 50-fold affinity enhancement of lysine-substituted analogs as a quantitative comparator.

Analytical Method Development

Tandem's characteristic HPLC profile—three interconverting conformational species—allows its use as a system suitability standard for reversed-phase methods analyzing quinoxaline antibiotics or cyclic peptides . Monitoring the relative peak areas provides a sensitive indicator of column performance and mobile phase conditions.

Application
Selection Property
Validation Focus
Footprinting AT-rich DNA sites
AT-sequence selectivity
DNase I footprinting specificity
Biophysical characterization of bis-intercalation
Defined helix extension and rigid scaffold
6.8 Å benchmark reproducibility
Quinoxaline SAR studies
Modifiable cyclic depsipeptide core
Affinity and selectivity benchmarking
Analytical method development
Characteristic HPLC conformational profile
System suitability and peak-area ratio monitoring

Technical Documentation Hub

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38 linked technical documents
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